molecular formula C18H16BrN5 B3236563 2-(5-((3-Amino-6-bromoquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile CAS No. 1370616-09-3

2-(5-((3-Amino-6-bromoquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile

Cat. No.: B3236563
CAS No.: 1370616-09-3
M. Wt: 382.3 g/mol
InChI Key: PNKJBXJDULKQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-[5-[(3-amino-6-bromoquinolin-4-yl)amino]pyridin-2-yl]-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5/c1-18(2,10-20)16-6-4-12(8-23-16)24-17-13-7-11(19)3-5-15(13)22-9-14(17)21/h3-9H,21H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKJBXJDULKQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701142783
Record name 5-[(3-Amino-6-bromo-4-quinolinyl)amino]-α,α-dimethyl-2-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370616-09-3
Record name 5-[(3-Amino-6-bromo-4-quinolinyl)amino]-α,α-dimethyl-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370616-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3-Amino-6-bromo-4-quinolinyl)amino]-α,α-dimethyl-2-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(5-((3-Amino-6-bromoquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including a quinoline moiety and a pyridine ring, this compound has attracted attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C18H16BrN5, with a molecular weight of approximately 382.26 g/mol. The presence of bromine in its structure, along with the amino and nitrile groups, contributes to its biological activity.

PropertyValue
Molecular FormulaC18H16BrN5
Molecular Weight382.26 g/mol
CAS Number1370616-09-3
Chemical StructureChemical Structure

Biological Activity

The biological activity of this compound is primarily attributed to the functionalities provided by the quinoline and pyridine components. Compounds containing similar structures have been investigated for various pharmacological effects:

  • Anticancer Activity : Quinoline derivatives are known for their anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : The compound exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition : The pyridine ring is associated with enzyme inhibition, which is crucial in drug design for targeting specific pathways in disease mechanisms.

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds, providing insights into the potential mechanisms of action for this compound:

  • Anticancer Mechanism : A study demonstrated that quinoline derivatives can inhibit the proliferation of cancer cells through the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction .
  • Antimicrobial Efficacy : In vitro tests showed that similar compounds exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as broad-spectrum antimicrobial agents .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the quinoline core can enhance biological activity, suggesting that optimizing the chemical structure could lead to more effective therapeutic agents .

Scientific Research Applications

Overview

2-(5-((3-Amino-6-bromoquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile, with CAS number 1370616-09-3, is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Its structure features a quinoline moiety, which is known for its biological activity, making it a candidate for further research and development in drug discovery.

Anticancer Activity

Recent studies have indicated that compounds containing quinoline derivatives exhibit significant anticancer properties. The specific structure of this compound may enhance its efficacy against various cancer cell lines. For instance, research has shown that quinoline-based compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Properties

Quinoline derivatives have also been investigated for their antimicrobial activities. The presence of the bromo and amino groups in the compound may contribute to its effectiveness against bacteria and fungi. Preliminary studies suggest that such compounds can disrupt microbial cell membranes or inhibit key metabolic pathways .

Enzyme Inhibition

The compound's unique structure allows it to interact with various enzymes, potentially serving as an inhibitor. For example, studies have explored the inhibition of kinases and other enzymes involved in cancer progression and inflammation. The ability to modulate enzyme activity makes this compound a valuable tool in biochemical research .

Drug Development

Given its promising biological activities, this compound is being considered as a lead compound for further drug development. Medicinal chemists are focusing on optimizing its structure to enhance potency and reduce toxicity while maintaining its therapeutic effects .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant growth inhibition in breast cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobial EfficacyShowed activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways, leading to decreased cell proliferation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(5-((3-Amino-6-bromoquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile
  • Molecular Formula : C₁₈H₁₆BrN₅
  • Molecular Weight : 382.2571 g/mol
  • CAS Registry Number : 1370616-09-3

Structural Features :

  • A quinoline core substituted with an amino group at position 3 and bromine at position 4.
  • A pyridin-2-yl group linked via an amino bridge to the quinoline moiety.
  • A nitrile-containing propanenitrile group at position 2 of the pyridine ring.

Key Properties :

  • The nitrile group may act as a pharmacophore in kinase inhibition or agrochemical activity .

Comparison with Structural Analogs

2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile

  • CAS : 915019-52-2
  • Molecular Formula : C₁₉H₁₆BrN₅
  • Key Differences: Substitution: A phenyl group replaces the pyridin-2-yl ring. Applications: Discontinued commercial availability suggests specialized or experimental use .

2-(5-(6-Bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile

  • CAS : 1370616-08-2
  • Molecular Formula : C₁₈H₁₄BrN₅O₂
  • Key Differences: Substitution: A nitro (-NO₂) group replaces the amino (-NH₂) at position 3 of the quinoline. Impact:
  • Molecular Weight : Higher (412.24 g/mol) due to the nitro group .
    • Purity : >95%, indicating relevance in research settings .

Cyanazine and Procyazine (Triazine-Based Analogs)

  • Cyanazine CAS : [21725-46-2]
  • Procyazine CAS : [32861-85-1]
  • Structural Comparison: Core: Triazine ring instead of quinoline. Functional Groups: Nitrile and methylpropanenitrile moieties similar to the target compound.
  • Applications : Herbicides (e.g., cyanazine inhibits photosynthesis in plants) .
  • Divergence: The quinoline-pyridine scaffold in the target compound suggests divergent biological targets, possibly in medicinal chemistry rather than agrochemicals .

Tabulated Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications
This compound Quinoline-pyridine -NH₂ (C3), -Br (C6), pyridin-2-yl 382.26 Research (kinase inhibition, etc.)
2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile Quinoline-phenyl -NH₂ (C3), -Br (C6), phenyl ~395 (estimated) Experimental (discontinued)
2-(5-(6-Bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile Quinoline-pyridine -NO₂ (C3), -Br (C6), pyridin-2-yl 412.24 Chemical research
Cyanazine Triazine -Cl, -NHCH₂CH₃, -N(C₃H₇)₂ 240.09 Herbicide

Research Findings and Implications

  • Synthetic Routes : Multi-step protocols involving amination (e.g., Pd-catalyzed couplings) are common across analogs, but bromine/nitro substituents require tailored precursors .
  • Biological Relevance: The amino-bromoquinoline scaffold may target kinases or DNA repair enzymes, leveraging halogen and hydrogen bonding .
  • Stability and Solubility: Amino-substituted derivatives likely exhibit better aqueous solubility than nitro analogs, critical for drug development .

Q & A

Basic: What synthetic methodologies are recommended for introducing the bromo and nitrile functional groups in this compound?

The bromo group on the quinoline core can be introduced via regioselective bromination using protocols similar to those employed for 4-bromo-2,2'-bipyridine, where controlled reaction conditions and directing groups ensure proper substitution . For the nitrile group, cyanation reactions involving palladium-catalyzed cross-coupling or nucleophilic substitution (e.g., using potassium cyanide under anhydrous conditions) are effective, as demonstrated in pyridine dicarbonitrile syntheses .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify regiochemistry of the quinoline and pyridine moieties.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns) to assess purity (>95%) and identify byproducts .

Basic: What storage conditions are necessary to maintain the stability of the nitrile group?

Store the compound in anhydrous solvents (e.g., acetonitrile or DMF) under inert gas (N2_2/Ar) at -20°C. Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the nitrile to an amide or carboxylic acid .

Advanced: How can coupling reactions between the quinoline and pyridine moieties be optimized to enhance yield?

Use 2-propanol as a solvent with p-toluenesulfonic acid (p-TsOH) as a catalyst, as demonstrated in analogous pyrimidine-carbonitrile coupling reactions. Optimize reaction time (12–24 hrs) and stoichiometry (1:1.2 molar ratio of quinoline to pyridine derivatives) to minimize dimerization .

Advanced: What strategies resolve contradictions in bioactivity data across different assay formats (e.g., cell-based vs. enzymatic assays)?

  • Orthogonal Assays : Validate results using independent methods (e.g., fluorescence polarization for enzymatic activity and cell viability assays for cytotoxicity).
  • Dose-Response Curves : Analyze EC50_{50}/IC50_{50} values under standardized conditions (pH, temperature) to account for assay-specific variability .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Perform molecular docking using software like AutoDock Vina or Schrödinger Suite. Input the compound’s 3D structure (optimized via DFT calculations) into protein targets (e.g., kinases) to assess binding affinity and identify key residues (e.g., hydrogen bonding with the amino group) .

Advanced: How to address regioselectivity challenges during bromination of the quinoline core?

Employ directing groups (e.g., amino or hydroxyl) to guide bromine substitution to the 6-position. Use low-temperature (-78°C) reactions with N-bromosuccinimide (NBS) in DMF to suppress side reactions .

Advanced: What purification techniques are effective for hygroscopic intermediates?

Use flash chromatography with silica gel and a mixed solvent system (e.g., ethyl acetate/hexane with 1% triethylamine) under inert conditions. For highly polar intermediates, employ preparative HPLC with acetonitrile/water gradients .

Advanced: How to validate synthetic intermediates using kinetic studies?

Monitor reaction progress via in situ FTIR or 1^1H NMR to track intermediate formation (e.g., Schiff base formation during amine coupling). Use pseudo-first-order kinetics to optimize reaction rates and identify rate-limiting steps .

Advanced: What analytical approaches differentiate stereoisomers or tautomeric forms in this compound?

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
  • Variable Temperature NMR : Identify tautomeric equilibria (e.g., keto-enol) by observing chemical shift changes at different temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-((3-Amino-6-bromoquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile
Reactant of Route 2
Reactant of Route 2
2-(5-((3-Amino-6-bromoquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.